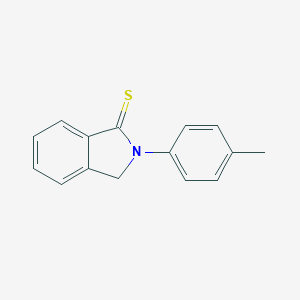
2-(4-methylphenyl)-3H-isoindole-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-3H-isoindole-1-thione is a heterocyclic compound that belongs to the class of isoindoles This compound is characterized by the presence of a thione group at the 1-position and a 4-methylphenyl group at the 2-position
Vorbereitungsmethoden
The synthesis of 2-(4-methylphenyl)-3H-isoindole-1-thione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(4-methylphenyl)acetonitrile with sulfur and a base can lead to the formation of the desired isoindole thione derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
2-(4-methylphenyl)-3H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thione group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In the realm of chemistry, 2-(4-methylphenyl)-3H-isoindole-1-thione serves as a foundational compound for synthesizing more complex heterocyclic structures. Its thione functionality is particularly useful for creating derivatives with varied chemical properties, which can be tailored for specific applications.
The compound exhibits promising biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Potential : Studies have shown that certain derivatives demonstrate cytotoxicity against various cancer cell lines. For instance, compounds derived from isoindole frameworks have been tested for their effectiveness against human lung adenocarcinoma cells, showing significant selectivity and potency .
Medicinal Applications
The medicinal potential of this compound has been explored in various therapeutic contexts:
- Anti-inflammatory and Antiviral Activities : Some studies suggest that this compound and its derivatives may modulate inflammatory pathways and exhibit antiviral properties .
- Drug Development : The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for further development in drug discovery programs aimed at treating infectious diseases and cancer .
Table 1: Summary of Biological Activities
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-3H-isoindole-1-thione involves its interaction with molecular targets and pathways within biological systems. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(4-methylphenyl)-3H-isoindole-1-thione can be compared with other similar compounds, such as:
1H-Isoindole-1-thione, 2,3-dihydro-: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have a dione group instead of a thione group, leading to different chemical properties and applications.
Indole derivatives: While structurally related, indole derivatives have different functional groups and may exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
89313-78-0 |
|---|---|
Molekularformel |
C15H13NS |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI-Schlüssel |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















